组胺磷酸盐

描述

Histamine phosphate is a form of histamine that is important for various biological processes, including as a mediator of immune responses, a neurotransmitter, and a regulator of gastric acid secretion. Histamine is synthesized from the amino acid histidine in a reaction catalyzed by the enzyme histidine decarboxylase (HDC), which removes the carboxyl group from histidine to produce histamine (Huang et al., 2018).

Synthesis Analysis

Histamine synthesis is tightly regulated at the molecular level. It is primarily produced from histidine through the action of HDC. Advances in understanding the transcriptional regulation of HDC gene expression highlight the complexity of histamine synthesis regulation in mammals (Huang et al., 2018).

Molecular Structure Analysis

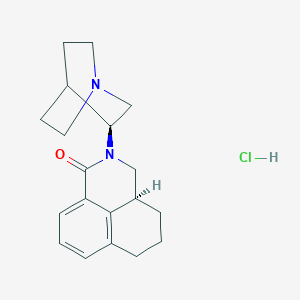

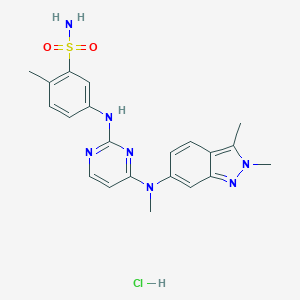

The crystal structure of histamine diphosphate monohydrate provides insights into its molecular structure, showing histamine cations lying in two almost perpendicular planes. This structure reveals important bond lengths, angles, and a complex system of hydrogen bonds, which are critical for understanding histamine's chemical behavior (Veidis et al., 1969).

Chemical Reactions and Properties

Histamine participates in various chemical reactions, notably through its interactions with histamine receptors. The binding of histamine to its receptors triggers multiple downstream effects, including the activation of phosphoinositide hydrolysis and calcium signaling through H1 receptors. These actions mediate many of histamine's physiological functions, such as inflammatory responses and neurotransmission (Lo & Fan, 1987).

Physical Properties Analysis

The structural analysis of histamine diphosphate monohydrate sheds light on histamine's physical properties, including its crystal structure and the interactions within it. The detailed examination of bond lengths, angles, and hydrogen bonding patterns helps in understanding the stability and reactivity of histamine in biological systems (Veidis et al., 1969).

Chemical Properties Analysis

Histamine's chemical properties are influenced by its molecular structure and its interactions with various enzymes and receptors. Its role as a neurotransmitter and immune mediator is closely linked to its ability to bind and activate specific histamine receptors, which have been shown to influence cellular signaling pathways, including those involved in calcium signaling and inositol phosphate accumulation (Lo & Fan, 1987).

科学研究应用

代谢重塑和血管生成

组胺是一种高度多效的生物胺,参与关键的生理过程,包括神经传递、免疫反应、营养以及细胞生长和分化 . 它在代谢重塑和血管生成中发挥重要作用,这些对于维持稳态至关重要,包括氮和能量代谢 . 组胺在血管生成介导过程(如癌症)中的调节作用的分子特征,是未来生物医学进展的一个有前景的研究领域 .

二胺氧化酶(DAO)的临床应用

血清二胺氧化酶(DAO)水平反映了小肠黏膜的完整性和成熟度 . 这一指标对于诊断多种疾病很重要,包括慢性荨麻疹速敏性、多器官功能障碍综合征、早产和偏头痛 . DAO负责催化组胺(主要是细胞外)分解以阻止过敏反应 .

在妊娠中的作用

在异常妊娠中,与正常妊娠相比,母体血浆DAO水平不再升高,而循环组胺水平升高,这显著增加了先兆流产、先兆子痫和自然流产的风险 .

在酿酒中的作用

组胺在樱桃酒酿造过程中被添加,类似于卡美内葡萄葡萄酒的生产 . 这表明组胺在发酵过程中发挥作用,可能会影响葡萄酒的味道和品质 .

作用机制

Target of Action

Histamine phosphate primarily targets the H1 and H2 receptors . These receptors are G-protein coupled receptors, which are involved in various physiological processes including neurotransmission, immune response, nutrition, and cell growth and differentiation .

Biochemical Pathways

Histamine phosphate is involved in various biochemical pathways. It is produced by the enzymatic decarboxylation of the essential amino acid histidine . Histamine metabolism shares metabolites and enzymatic activities with the metabolic pathways of other biogenic amines .

Pharmacokinetics

It is known that histamine is a biogenic amine, which is easily soluble in cold water, hot water, and ethanol . This suggests that it may have good bioavailability.

Result of Action

The activation of H1 and H2 receptors by histamine phosphate leads to various physiological effects. It stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . This action is probably due mainly to a direct action on parietal and chief gland cells . In addition, histamine phosphate increases the permeability of the capillaries to white blood cells and some proteins, allowing them to engage pathogens in the infected tissues .

Action Environment

The action of histamine phosphate can be influenced by various environmental factors. For instance, the presence of other biogenic amines can affect the action of histamine phosphate . Furthermore, the expression and signaling pathways of the H1 and H2 receptors are tissue-specific , which means that the action of histamine phosphate can vary depending on the tissue environment.

安全和危害

Histamine phosphate may cause severe occipital headache, blurred vision, anginal pain, a rapid drop in blood pressure, and cyanosis of the face if overdosed . Overdosage may cause severe symptoms including vasomotor collapse, shock, and even death . It is advised to avoid contact with skin, eyes and clothing, and to not ingest or breathe dust .

生化分析

Biochemical Properties

Histamine phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effects are mediated by at least four different G-protein coupled receptors, which expression and signaling pathways are tissue-specific . Histamine is known to be versatile in binding due to its Coulombic (able to carry a charge), conformational, and flexible properties .

Cellular Effects

Histamine phosphate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, histamine boosts blood flow in the area of your body the allergen affected, causing inflammation, which lets other chemicals from your immune system step in to do repair work .

Molecular Mechanism

Histamine phosphate exerts its effects at the molecular level through various mechanisms. It acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1- and H2-receptors . This action may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity .

Temporal Effects in Laboratory Settings

The effects of histamine phosphate change over time in laboratory settings. For instance, the temporal behavior of histamine in the extracellular space over 30 seconds has been well predicted in experiments . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of histamine phosphate vary with different dosages in animal models. For instance, in animal studies, pregnant animals were given this medication and had some babies born with problems . No well-controlled studies have been done in humans.

Metabolic Pathways

Histamine phosphate is involved in several metabolic pathways. It is synthesized from the essential amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC) . Histamine metabolism shares metabolites (pyridoxal 5-phosphate, PLP, and S-adenosine methionine, SAM), enzymatic activities (diamine oxidase, DAO, monoamine oxidase, MAO, aldehyde dehydrogenase, and transglutaminase 2) and membrane transporters with the metabolic pathways of other biogenic amines .

Transport and Distribution

Histamine phosphate is transported and distributed within cells and tissues. Several studies on in vitro astrocytic histamine transport have indicated the contribution of organic cation transporter 3 (OCT3) and plasma membrane monoamine transporter (PMAT) in histamine uptake .

Subcellular Localization

Histamine phosphate has been reported to localize in the nucleus of cells . This nuclear localization pattern of histamine receptor 2 (H2R) has been previously unrecognized .

属性

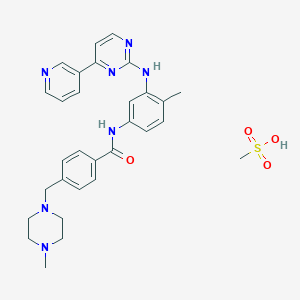

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2H3O4P/c6-2-1-5-3-7-4-8-5;2*1-5(2,3)4/h3-4H,1-2,6H2,(H,7,8);2*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIBQGJKHVBLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058759 | |

| Record name | 1H-Imidazole-4-ethanamine phosphate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51-74-1 | |

| Record name | Histamine phosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-ethanamine phosphate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-imidazol-4-ylethylamine--orthophosphoric acid (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAMINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWB37T4WZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。